
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This particular compound features a tert-butyl group, a cyano group, and a pyridyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines in a sequential one-pot protocol. This method provides efficient access to diverse guanidines with yields up to 81% . Another method involves the use of alkylated guanidines prepared from their corresponding urea, which is converted into a Vilsmeier salt using acid chlorides like phosgene or oxalyl chloride .
Analyse Chemischer Reaktionen
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and pyridyl groups. Common reagents used in these reactions include N-chlorophthalimide, isocyanides, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound’s guanidine group is known for its strong basicity, which allows it to interact with various biological molecules. The cyano and pyridyl groups contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- can be compared with other similar compounds, such as:
Guanidine, 1-tert-butyl-2-cyano-3-(2-pyridyl)-: This compound has a similar structure but with the pyridyl group in a different position.
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine group and exhibit different chemical properties. The unique combination of the tert-butyl, cyano, and pyridyl groups in Guanidine, 1-tert-butyl-2-cyano-3-(4-pyridyl)- makes it distinct from other guanidines.
Eigenschaften
CAS-Nummer |
60560-30-7 |
|---|---|
Molekularformel |
C11H15N5 |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
2-tert-butyl-1-cyano-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C11H15N5/c1-11(2,3)16-10(14-8-12)15-9-4-6-13-7-5-9/h4-7H,1-3H3,(H2,13,14,15,16) |
InChI-Schlüssel |
JLILGSIKDCNUNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=C(NC#N)NC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




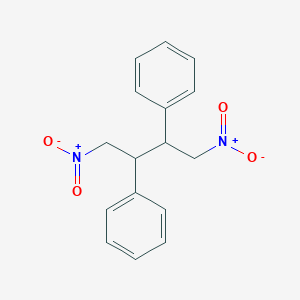
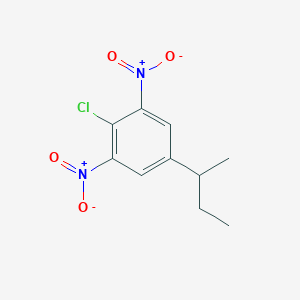
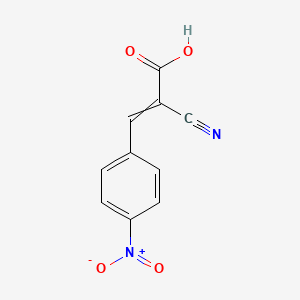
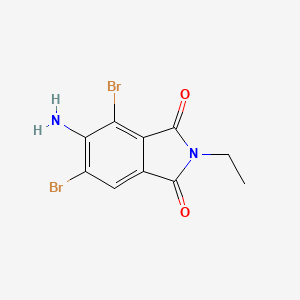

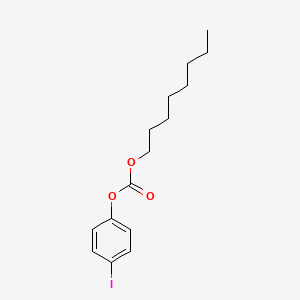

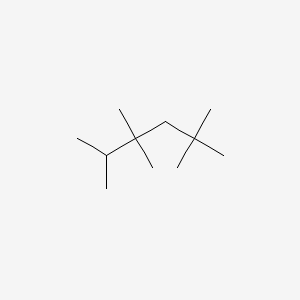

![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)

